molecular formula C14H13N3O2S2 B1203733 N-[4-[[acetamido(sulfanylidene)methyl]amino]phenyl]-2-thiophenecarboxamide

N-[4-[[acetamido(sulfanylidene)methyl]amino]phenyl]-2-thiophenecarboxamide

Cat. No. B1203733
M. Wt: 319.4 g/mol
InChI Key: WUBOIYCIGKCDMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[[acetamido(sulfanylidene)methyl]amino]phenyl]-2-thiophenecarboxamide is an aromatic amide.

Scientific Research Applications

Synthesis and Characterization

N-[4-[[acetamido(sulfanylidene)methyl]amino]phenyl]-2-thiophenecarboxamide and its derivatives have been synthesized and characterized in various studies. For instance, Arora, Saravanan, Mohan, and Bhattacharjee (2012) synthesized 2-Amino-4-(4-acetamido phenyl) Thiophene-3carboxamide and screened its antimicrobial activity. This compound was synthesized using the Gewald reaction, a method known for the synthesis of thiophene derivatives, which are important in pharmaceuticals and materials science (Arora, Saravanan, Mohan, & Bhattacharjee, 2012).

Biological Activities

Several studies have explored the biological activities of compounds related to N-[4-[[acetamido(sulfanylidene)methyl]amino]phenyl]-2-thiophenecarboxamide. For example, derivatives of this compound have been evaluated for antimicrobial activity. Arora et al. (2012) reported on the antimicrobial properties of some Schiff bases derived from 2-Amino-4-(4-acetamido phenyl) Thiophene-3carboxamide, highlighting the potential of these compounds in addressing bacterial and fungal infections (Arora et al., 2012). Moreover, Karanth, Narayana, Sarojini, Kumar, and Byrappa (2019) studied the crystal structure, Hirshfeld surfaces, and biological studies of 4,5-dihydro-1,3,4-oxadiazole-2-thiones, which include derivatives related to the compound . They reported promising antibacterial and antioxidant activities of these derivatives (Karanth et al., 2019).

Potential in Anticonvulsant Therapy

In the context of central nervous system (CNS) applications, derivatives of N-[4-[[acetamido(sulfanylidene)methyl]amino]phenyl]-2-thiophenecarboxamide have been evaluated for their potential in anticonvulsant therapy. Bhattacharjee, Saravanan, and Mohan (2011) synthesized and characterized some Schiff bases of 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide and evaluated them for CNS depressant activity (Bhattacharjee, Saravanan, & Mohan, 2011).

Antimicrobial and Antifungal Properties

Studies have consistently shown that various derivatives of this compound exhibit antimicrobial and antifungal properties. For example, Baviskar, Khadabadi, and Deore (2013) synthesized N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide and its derivatives, which demonstrated promising antimicrobial activity against various bacterial strains and fungi (Baviskar, Khadabadi, & Deore, 2013).

properties

Product Name

N-[4-[[acetamido(sulfanylidene)methyl]amino]phenyl]-2-thiophenecarboxamide

Molecular Formula

C14H13N3O2S2

Molecular Weight

319.4 g/mol

IUPAC Name

N-[4-(acetylcarbamothioylamino)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C14H13N3O2S2/c1-9(18)15-14(20)17-11-6-4-10(5-7-11)16-13(19)12-3-2-8-21-12/h2-8H,1H3,(H,16,19)(H2,15,17,18,20)

InChI Key

WUBOIYCIGKCDMC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)C2=CC=CS2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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